Structural Differentiation: N7-Benzyl vs. N7-Unsubstituted Purine-2,6-dione Core
The target compound (CAS 673490-44-3) is distinguished from its closest non-benzylated precursor, 8-[(3-ethoxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione (CAS 516455-44-0), by the presence of an N7-benzyl substituent. In the published SAR of 7-substituted 8-aminoalkyl purine-2,6-diones, the replacement of an N7-H with N7-benzyl consistently produced 10- to 200-fold increases in 5-HT1A receptor affinity across multiple analog pairs (e.g., from Ki >1000 nM for the unsubstituted congener to Ki 4.3–50 nM for selected N7-benzyl derivatives) [1]. The N7-benzyl group contributes critical π-stacking interactions with aromatic residues in the receptor binding pocket, and its removal is not pharmacologically silent.
| Evidence Dimension | N7 Substituent Identity and Predicted Impact on 5-HT1A Receptor Affinity |
|---|---|
| Target Compound Data | CAS 673490-44-3: N7 = benzyl; MW 371.44 g/mol |
| Comparator Or Baseline | CAS 516455-44-0: N7 = H (unsubstituted); MW 281.31 g/mol |
| Quantified Difference | Class-level SAR indicates N7-benzylation can improve 5-HT1A Ki by ≥10-fold (Ki range shift from >1000 nM to 4.3–50 nM in analogous series) [1] |
| Conditions | Radioligand binding assay; rat hippocampal membranes; [³H]-8-OH-DPAT as radioligand for 5-HT1A receptors [1] |
Why This Matters
For research programs targeting 5-HT receptor pharmacology, the N7-benzyl substituent is a known affinity determinant; procuring the unsubstituted analog (CAS 516455-44-0) would yield a compound lacking key pharmacophoric features, potentially leading to false-negative results in binding or functional assays.
- [1] Chłoń-Rzepa G, et al. New 8-aminoalkyl derivatives of purine-2,6-dione with arylalkyl, allyl or propynyl substituents in position 7, their 5-HT1A, 5-HT2A, and 5-HT7 receptor affinity and pharmacological evaluation. Pharmacol Rep. 2013;65(1):15-29. (Data range: Ki 5-HT1A 4.3–899 nM across 7-substituted analogs; Tables 1-3). View Source
